molecular formula C16H23NO3 B182207 Tert-butyl 4-phenoxypiperidine-1-carboxylate CAS No. 155989-69-8

Tert-butyl 4-phenoxypiperidine-1-carboxylate

Cat. No. B182207
M. Wt: 277.36 g/mol
InChI Key: DEHLPJBINLOQIP-UHFFFAOYSA-N
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Description

Tert-butyl 4-phenoxypiperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO2 . It’s a specialty chemical that can be found in various products .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-phenoxypiperidine-1-carboxylate is characterized by a molecular formula of C16H23NO2. It has an average mass of 261.359 Da and a monoisotopic mass of 261.172882 Da .

Scientific Research Applications

  • Synthesis of Protein Tyrosine Kinase Jak3 Inhibitor Intermediates : Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, is a crucial intermediate in synthesizing the Jak3 inhibitor, CP-690550, suggesting similar compounds like tert-butyl 4-phenoxypiperidine-1-carboxylate may have applications in developing kinase inhibitors (Chen Xin-zhi, 2011).

  • Synthesis of Anticancer Drug Intermediates : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another related compound, is used as an intermediate for small molecule anticancer drugs, indicating the potential of tert-butyl 4-phenoxypiperidine-1-carboxylate in similar applications (Binliang Zhang et al., 2018).

  • Tumor Virus Treatment : Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate and its derivatives have been investigated for treating tumor viruses. This implies that tert-butyl 4-phenoxypiperidine-1-carboxylate might also have applications in this area (Xiaohan Hu et al., 2019).

  • Preparation of Biologically Active Compounds : The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate demonstrates the use of similar tert-butyl piperidine carboxylate compounds in the preparation of biologically active molecules like crizotinib (D. Kong et al., 2016).

  • Synthesis of X-Ray Studies Compounds : Tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a compound with a similar structure, has been synthesized for X-ray studies. This might indicate a potential application of tert-butyl 4-phenoxypiperidine-1-carboxylate in similar analytical studies (C. Didierjean et al., 2004).

properties

IUPAC Name

tert-butyl 4-phenoxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-11-9-14(10-12-17)19-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHLPJBINLOQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476754
Record name TERT-BUTYL 4-PHENOXYPIPERIDINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-phenoxypiperidine-1-carboxylate

CAS RN

155989-69-8
Record name TERT-BUTYL 4-PHENOXYPIPERIDINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 403 mg (2.0 mmol) of N-tert-butoxycarbonyl-4-hydroxypiperidine, 188 mg (2.0 mmol) of phenol, and 525 mg (2.0 mmol) of triphenylphosphine in 50 mL of THF was added 0.315 mL of diethylazodicarboxylate. The resulting solution was stirred at room temperature for 2 days. Concentration in vacuo and purification via silica gel chromatography (10:1 hexane-EtOAc) provided 366 mg of the title compound as a colorless oil.
Quantity
403 mg
Type
reactant
Reaction Step One
Quantity
188 mg
Type
reactant
Reaction Step One
Quantity
525 mg
Type
reactant
Reaction Step One
Quantity
0.315 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Roslin, P Brandt, P Nordeman, M Larhed, LR Odell… - Molecules, 2017 - mdpi.com
… tert-Butyl 4-phenoxypiperidine-1-carboxylate (453 mg) was dissolved in dichloromethane (10 mL). TFA (1.4 mL) was added and the mixture was stirred at room temperature for 2.5 h. …
Number of citations: 18 www.mdpi.com

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